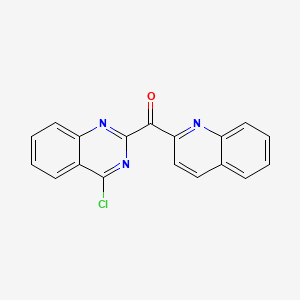

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is a derivative of quinazoline, a heterocyclic compound. It is known for its medicinal properties, particularly in the synthesis of anti-malarial agents and cancer treatments. The compound has a molecular formula of C18H10ClN3O and a molecular weight of 319.75 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone typically involves the reaction of anthranilic acid derivatives with quinoline derivatives under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the quinazoline ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a solvent such as ethanol.

Major Products Formed

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

One of the primary applications of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is in cancer therapy. Recent studies have indicated that quinazoline derivatives can act as inhibitors of key signaling pathways involved in tumor growth and metastasis:

- Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These pathways are critical in cancer cell proliferation and angiogenesis .

- Case Study : A study demonstrated that specific quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Anti-Inflammatory Properties

Quinazoline derivatives, including This compound , have been investigated for their anti-inflammatory effects:

- Mechanism : These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation in models of acute and chronic inflammatory diseases .

- Research Findings : In preclinical studies, certain quinazoline derivatives demonstrated a reduction in inflammation markers in animal models, suggesting potential for treating conditions such as arthritis and inflammatory bowel disease .

Antidiabetic Effects

The compound has also shown promise in diabetes research:

- Alpha-Amylase Inhibition : Quinazoline derivatives have been identified as inhibitors of alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. This inhibition can lead to lower blood glucose levels post-meal .

- Study Results : Molecular docking studies revealed strong binding affinity of certain quinazoline derivatives to these enzymes, indicating their potential as therapeutic agents for managing diabetes .

Mecanismo De Acción

The mechanism of action of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets. In cancer treatment, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells. The compound’s anti-malarial activity is attributed to its ability to interfere with the parasite’s DNA replication and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline: A parent compound with similar heterocyclic structure but lacks the chlorine and quinoline moieties.

4-Chloroquinazoline: Similar structure but without the quinolin-2-yl group.

Quinolin-2-ylmethanone: Lacks the quinazoline ring and chlorine atom.

Uniqueness

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is unique due to its combined quinazoline and quinoline structures, along with the presence of a chlorine atom. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.

Actividad Biológica

The compound 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone (CAS No. 1797996-68-9) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that compounds related to quinazoline and quinoline derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, This compound has been investigated for its ability to disrupt microtubule dynamics and induce apoptosis through modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial effects. Compounds with similar structures have shown activity against various bacterial strains and mycobacteria. The mechanism often involves inhibition of essential bacterial enzymes or disruption of cellular processes critical for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications in its structure. The presence of the chloro group at the 4-position is crucial for enhancing its potency against cancer cells. SAR studies suggest that variations in substituents on the quinazoline or quinoline rings can significantly alter the compound's efficacy and selectivity towards different biological targets .

Case Studies

- Anticancer Studies :

- Antimicrobial Activity :

Data Tables

Propiedades

IUPAC Name |

(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVGKEKUOUELJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.